molecular formula C18H27ClN2O2 B1397000 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride CAS No. 1332531-15-3

1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride

Cat. No. B1397000
M. Wt: 338.9 g/mol
InChI Key: AYSGRXFTKOHSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride is a chemical compound with the molecular formula C18H27ClN2O2 . It is used in various scientific research areas, particularly in drug development and neurochemistry.


Synthesis Analysis

Piperidine derivatives, such as 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . Recent advances in the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride can be found in chemical databases . These databases typically provide information on the compound’s molecular weight, melting point, boiling point, solubility, and other relevant properties.

Scientific Research Applications

Acetylcholinesterase Inhibition

1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine derivatives have been investigated for their potential in inhibiting acetylcholinesterase (AChE), a key enzyme associated with neurodegenerative diseases. Research has shown that certain derivatives demonstrate potent anti-AChE activity. For instance, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited a strong affinity for AChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting its potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonism

Certain benzamide derivatives of 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine have been evaluated for their role as serotonin 4 (5-HT(4)) receptor agonists. These compounds, particularly those with benzoyl or phenylsulfonyl groups, have shown promise in enhancing gastrointestinal motility and are being considered for their potential in treating related disorders (Sonda et al., 2003).

Selective Serotonin Reuptake Inhibition

Compounds structurally related to 1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine, such as paroxetine hydrochloride, have been identified as selective serotonin reuptake inhibitors (SSRIs). These molecules have significant implications in the treatment of various psychiatric disorders, including depression and anxiety disorders (Germann et al., 2013).

properties

IUPAC Name

piperidin-1-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c21-18(20-11-2-1-3-12-20)16-6-8-17(9-7-16)22-14-15-5-4-10-19-13-15;/h6-9,15,19H,1-5,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGRXFTKOHSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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